rac-(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans
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Overview
Description
rac-(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans is a synthetic compound that features an oxane ring substituted with an imidazole group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans typically involves the following steps:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the imidazole group: This step often involves the use of imidazole derivatives and suitable coupling agents.
Addition of the carboxylic acid group: This can be done through carboxylation reactions using reagents such as carbon dioxide or carboxylic acid derivatives.
Formation of the hydrochloride salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of oxane derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxane derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
rac-(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. The imidazole group can interact with enzymes and receptors, potentially modulating their activity. The oxane ring and carboxylic acid group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid: Lacks the hydrochloride salt form.
rac-(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid methyl ester: Contains a methyl ester group instead of a carboxylic acid group.
rac-(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid ethyl ester: Contains an ethyl ester group instead of a carboxylic acid group.
Uniqueness
rac-(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and biological activity.
Properties
CAS No. |
2307752-22-1 |
---|---|
Molecular Formula |
C9H13ClN2O3 |
Molecular Weight |
232.7 |
Purity |
95 |
Origin of Product |
United States |
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